molecular formula C11H10Cl2N2O2S B2921324 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-52-6

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No.: B2921324
CAS No.: 898639-52-6
M. Wt: 305.17
InChI Key: QNDWFGVPOZXRQU-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is a chemical reagent for research and development. The presence of both dichloromethylbenzene and imidazole structural motifs in its architecture suggests potential as a synthetic intermediate or building block in medicinal chemistry. Compounds with sulfonyl groups are often used in various chemical syntheses. Researchers are advised to consult relevant scientific literature for specific applications and handling procedures. This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-14-8(15)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDWFGVPOZXRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps:

    Chlorination: The starting material, 2-methylbenzene, undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation. This involves reacting the intermediate with a sulfonyl chloride derivative, such as 2-methylimidazole-1-sulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the desired sulfonylated product.

Industrial Production Methods

In an industrial setting, the production of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The benzene ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, and iron-based catalysts for coupling reactions.

Major Products

    Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.

    Oxidized or Reduced Forms: Sulfoxides, sulfones, or reduced sulfonyl derivatives.

    Coupled Products: Compounds with additional aromatic or aliphatic groups attached to the benzene ring.

Scientific Research Applications

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Biological Studies: Researchers use it to study the effects of sulfonylated aromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene depends on its application:

    Enzyme Inhibition: In medicinal chemistry, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

    Chemical Reactivity: The presence of reactive functional groups (chlorine, sulfonyl) allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of sulfonamide derivatives is highly dependent on substituent type, position, and the nature of the linked heterocycle. Below is a comparative analysis with structurally related compounds:

2.1.1 Halogenation Patterns
  • Compound 3 (Biopolymers and Cell): A benzene sulfonamide with a 4-fluoro substituent demonstrated improved antibacterial activity (MIC: 25 µg/mL) compared to non-halogenated analogues.
  • Compound 4 (Biopolymers and Cell) : A 4-chloro substituent similarly enhanced activity (MIC: 25 µg/mL).
  • However, indicates that halogen repositioning (e.g., compound 6 with non-4-position halogens) reduces efficacy, suggesting the 4,5-dichloro arrangement is optimal.
2.1.2 Heterocyclic Moieties
  • N-(4-(benzothiazole-2-yl) phenyl) sulfonamides () : Benzothiazole-linked sulfonamides were synthesized and evaluated for anticonvulsant activity. The benzothiazole moiety contributes to π-π stacking interactions in neurological targets.
  • Compound 9 (Biopolymers and Cell) : A 4-ethylsulfanylthiosulfonylphenyl substituent exhibited broad-spectrum antibacterial activity (MIC: 25 µg/mL).
2.1.3 Methyl Group Contributions
  • Compound 8 (Biopolymers and Cell) : Introduction of a CH₃-group and morpholine cycle reduced activity, highlighting steric sensitivity.
  • Target Compound : The 2-methyl group on the benzene ring and the 2-methylimidazole substituent likely balance steric effects while stabilizing hydrophobic interactions, avoiding the activity drop seen in compound 8.

Biological Activity

4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical identifiers:

  • CAS Number : 15965-33-0
  • Molecular Formula : C4H4Cl2N2
  • Molecular Weight : 150.99 g/mol
  • IUPAC Name : 4,5-dichloro-2-methyl-1H-imidazole

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of cytotoxicity and enzyme inhibition.

Cytotoxicity

A study on terbenzimidazoles, which include derivatives of imidazole, demonstrated that these compounds can poison the nuclear enzyme topoisomerase I and possess notable cytotoxic activity against various human tumor cell lines. The presence of substituents at specific positions on the benzene ring can enhance or diminish this activity .

Enzyme Inhibition

The compound's structural features suggest potential inhibition of enzymes involved in critical cellular processes. For instance, compounds with imidazole rings have been studied for their ability to inhibit g-secretase, an enzyme implicated in Alzheimer's disease. Such inhibition can lead to decreased amyloid-beta production, a key factor in the pathogenesis of Alzheimer's .

Case Studies and Research Findings

  • Topoisomerase I Inhibition :
    • Research shows that certain imidazole derivatives can effectively inhibit topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves stabilizing the enzyme-DNA complex, preventing DNA relaxation during replication .
  • Cytotoxic Effects :
    • A comparative analysis of various substituted benzimidazoles revealed that 4,5-substituted compounds exhibit varying degrees of cytotoxicity. The presence of chlorine atoms at positions 4 and 5 significantly enhances this effect compared to other substitutions .
  • Screening Assays :
    • A dissertation focused on developing screening assays for Type III secretion systems highlighted the importance of evaluating compounds like 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene for their inhibitory effects on bacterial virulence factors. Such studies are crucial for identifying new antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant activity against human tumor cell lines
Enzyme InhibitionInhibition of topoisomerase I leading to apoptosis
Antibacterial PotentialEvaluation in Type III secretion system assays

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene?

  • Methodological Answer : The compound’s synthesis likely involves sulfonylation of a benzimidazole precursor. For example, sulfonyl chlorides (e.g., benzene sulfonyl chloride) are commonly used to introduce sulfonyl groups via nucleophilic substitution. Reflux conditions (e.g., 4–8 hours in glacial acetic acid or 1,4-dioxane) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of precursor to sulfonylating agent) are critical to maximize yield . Key parameters to optimize include reaction temperature (80–100°C), solvent choice (polar aprotic solvents for better solubility), and purification via recrystallization (e.g., acetonitrile or ethanol) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of substituents (e.g., distinguishing methyl and imidazolyl groups) .
  • FT-IR : Identification of sulfonyl (S=O, ~1350–1150 cm1^{-1}) and aromatic C-Cl (~550–650 cm1^{-1}) stretches .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Use standardized assays to evaluate antimicrobial or enzyme inhibitory activity. For example:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential targets .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions be addressed for derivatives of this compound?

  • Methodological Answer : Regioselectivity in sulfonylation is influenced by steric and electronic factors. Strategies include:

  • Directed ortho-Metalation : Use directing groups (e.g., methyl or chloro substituents) to control sulfonyl group placement .
  • Protecting Groups : Temporarily block reactive sites (e.g., imidazolyl nitrogen) to prevent undesired sulfonylation .
  • Computational Modeling : DFT calculations (e.g., using Gaussian) to predict reactive sites based on electron density maps .

Q. What experimental approaches resolve contradictions in reported spectroscopic data for structurally similar sulfonamides?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. To address this:

  • Standardized Conditions : Acquire spectra in deuterated DMSO or CDCl3_3 with internal standards (e.g., TMS) .
  • 2D NMR Techniques : Use HSQC and HMBC to unambiguously assign proton-carbon correlations .
  • Cross-Validation : Compare data with structurally validated analogs (e.g., 2-(3,5-dinitrophenyl)-1H-benzimidazole derivatives) .

Q. How can the stability of 4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene under thermal or hydrolytic conditions be systematically studied?

  • Methodological Answer : Design accelerated stability studies:

  • Thermal Stability : TGA/DSC analysis (5–10°C/min ramp under N2_2) to identify decomposition temperatures .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor changes via UV spectroscopy .

Q. What strategies mitigate side reactions during the synthesis of halogenated benzimidazole-sulfonyl hybrids?

  • Methodological Answer : Common side reactions include over-sulfonylation and dehalogenation. Mitigation steps:

  • Controlled Equivalents : Use substoichiometric sulfonyl chloride (0.8–0.9 equivalents) to limit polysulfonation .
  • Low-Temperature Reactions : Conduct sulfonylation at 0–5°C in dichloromethane to suppress dehalogenation .
  • Additive Screening : Introduce scavengers (e.g., DMAP) to trap excess sulfonylating agents .

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